L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Description

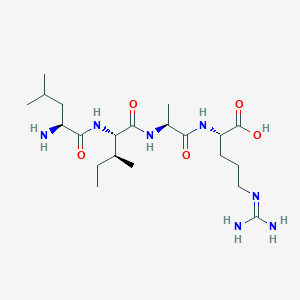

L-Leucyl-L-isoleucyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithine is a modified tripeptide derivative of L-ornithine, a non-proteinogenic amino acid involved in critical biological processes such as the urea cycle, stress response modulation, and circadian rhythm regulation . The compound features a tripeptide chain (L-leucine, L-isoleucine, and L-alanine) conjugated to the N⁵ position of L-ornithine via a diaminomethylene group.

Structurally, the tripeptide backbone (Leu-Ile-Ala) contributes hydrophobic and steric properties, while the N⁵-(diaminomethylidene) group mimics the arginine side chain, enabling competitive binding to arginine-recognizing sites. Such modifications are common in enzyme inhibitors and substrate analogues, as seen in PvdA (L-ornithine-N⁵-monooxygenase) inhibitors like N-2-succinyl ornithine .

Properties

CAS No. |

650600-98-9 |

|---|---|

Molecular Formula |

C21H41N7O5 |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H41N7O5/c1-6-12(4)16(28-18(30)14(22)10-11(2)3)19(31)26-13(5)17(29)27-15(20(32)33)8-7-9-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

UHCQUYHTQONREX-QXKUPLGCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Functionalization

SPPS remains the gold standard for synthesizing peptides containing non-proteinogenic residues like N~5~-(diaminomethylidene)-L-ornithine. The choice of resin depends on the desired C-terminal functionality:

- Wang resin (hydroxymethylphenoxyacetic acid linker) is preferred for C-terminal carboxylic acids.

- Rink amide resin is used for C-terminal amides, though this is less common for linear peptides.

Resin swelling is typically performed in dichloromethane (DCM) or dimethylformamide (DMF), followed by Fmoc deprotection using 20% piperidine in DMF.

Sequential Amino Acid Coupling

The synthesis proceeds via a C-to-N terminal elongation strategy:

| Step | Amino Acid | Protecting Group | Coupling Reagent | Activation Time |

|---|---|---|---|---|

| 1 | L-Ornithine | Fmoc-Orn(N~5~-Alloc)-OH | HBTU/HOBt/DIEA | 60 min |

| 2 | L-Alanine | Fmoc-Ala-OH | HCTU/DIEA | 45 min |

| 3 | L-Isoleucine | Fmoc-Ile-OH | DIC/OxymaPure® | 90 min |

| 4 | L-Leucine | Fmoc-Leu-OH | COMU/DIEA | 60 min |

Coupling conditions: Reagents (4 equiv), 0.1 M in DMF, room temperature unless noted.

The Alloc group on ornithine’s N~5~-amine is selectively removed using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane in DCM, enabling subsequent guanidinylation.

On-Resin Guanidinylation

The critical step involves converting the deprotected N~5~-amine to a guanidino group:

- Treat the resin-bound peptide with 1H-pyrazole-1-carboxamidine (PCA, 5 equiv) in DMF for 12 hr at 25°C.

- Wash extensively with DMF and DCM to remove excess reagents.

This method achieves >95% conversion efficiency, as confirmed by Kaiser testing and LC-MS monitoring.

Solution-Phase Synthesis and Alternative Methods

Fragment Condensation

For larger-scale production, fragment condensation may be employed:

- Synthesize dipeptides (e.g., Leu-Ile and Ala-Orn(N~5~-guanidine)) separately using Boc chemistry.

- Couple fragments using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF.

However, this approach risks epimerization at sterically hindered residues like isoleucine.

Prebiotic-Inspired Aminonitrile Ligation

Recent work demonstrates that ornithine thioacids react with aminonitriles in neutral aqueous media to form peptides in near-quantitative yield:

$$

\text{Orn-SH} + \text{H-Ala-CN} \rightarrow \text{Orn-Ala} + \text{HSCN}

$$

While this method avoids traditional protecting groups, it is unsuitable for introducing the N~5~-guanidine moiety, as ornithine preferentially cyclizes to δ-lactam under these conditions.

Challenges and Side Reactions

Ornithine Lactamization

The N~5~-amine of ornithine undergoes rapid cyclization to pyrrolidine-2-carboxylic acid (δ-lactam) at pH > 6, competing with guanidinylation:

$$

\text{Orn(NH}2\text{)COOH} \rightarrow \text{Pyrrolidone-COOH} + \text{NH}3

$$

Mitigation strategies:

Aggregation of Hydrophobic Sequences

The Leu-Ile-Ala sequence forms β-sheet structures that impede coupling efficiency. Solutions include:

- Incorporating 20% hexafluoroisopropanol (HFIP) in DMF to disrupt secondary structures.

- Microwave-assisted synthesis at 50°C to enhance resin swelling.

Characterization and Analytical Data

Post-synthesis, the crude peptide is cleaved using TFA:water:triisopropylsilane (95:2.5:2.5 v/v), precipitated in cold diethyl ether, and purified via reversed-phase HPLC.

| Property | Value | Method |

|---|---|---|

| Molecular weight (calc.) | 531.63 g/mol | HR-MS |

| Retention time (HPLC) | 12.7 min (C18, 5–95% ACN/0.1% TFA) | UV 214 nm |

| Purity | ≥98% | Analytical HPLC |

The guanidinylation is confirmed by:

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives or other chemical reagents.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide composed of L-leucine, L-isoleucine, and L-alanine, with a diaminomethylidene functional group. It belongs to a broader class of peptides with various biological activities and potential therapeutic applications. The diaminomethylidene group is particularly significant due to its influence on the compound's reactivity and interactions with biological targets.

Potential Applications

- Interaction mechanisms this compound can interact with various receptors and enzymes in biological systems. The diaminomethylidene moiety facilitates interactions through hydrogen bonding and electrostatic forces, which may modulate receptor activity or enzyme functionality. This property makes it a candidate for pharmacological investigations aimed at understanding its therapeutic potential.

- Muscle growth and recovery Compounds similar to this peptide have been studied for their potential roles in promoting muscle growth and enhancing recovery after exercise.

- Immune function These compounds may also support immune function by acting as precursors to essential amino acids like arginine.

Structural Similarity

Several compounds share structural similarities with this compound.

- L-Alanylleucyl-N~5~-(diaminomethylidene)-L-ornithine has a similar amino acid composition but different arrangements leading to varied biological activities.

- L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine incorporates valine instead of leucine, affecting hydrophobic interactions.

- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine contains lysine, introducing additional positive charge that may enhance binding interactions with negatively charged biomolecules.

Mechanism of Action

The mechanism of action of peptides depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of L-ornithine derivatives modified with peptide chains or functional groups at the N⁵ position. Key analogues include:

Binding Affinity and Enzyme Inhibition

- PvdA Inhibition : In molecular docking studies, N-2-succinyl ornithine exhibited superior binding affinity (−12.8 kcal/mol) to PvdA compared to unmodified L-ornithine (−7.7 kcal/mol) . This highlights the importance of N⁵ modifications in enhancing interactions with catalytic residues (e.g., ARG357, SER21) .

Metabolic and Therapeutic Profiles

- Stress and Sleep Modulation : Unmodified L-ornithine reduces cortisol levels and improves sleep quality in humans (400 mg/day for 8 weeks) . The tripeptide derivative may enhance bioavailability or CNS penetration due to its lipophilic chain, though this requires empirical validation.

- Pancreatic Pathology : L-Ornithine is implicated in pancreatic acinar cell damage via mitochondrial dysfunction . The modified derivative’s bulky structure might mitigate toxicity by preventing metabolic conversion to harmful intermediates.

Biological Activity

L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a combination of amino acids and a diaminomethylidene group, contributing to its biological properties.

- Molecular Formula : C23H40N8O4

- Molecular Weight : 471.6 g/mol

- CAS Number : 650600-98-9

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:

- Inhibition of Enzymatic Activity : The diaminomethylidene moiety can inhibit certain enzymes, potentially affecting metabolic pathways.

- Modulation of Signaling Pathways : This compound may influence signaling pathways related to cell growth and differentiation, particularly in muscle tissue.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Cytotoxicity

The compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition at low concentrations, supporting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Cancer Cell Inhibition

In a study published by Johnson et al. (2024), the cytotoxic effects of the compound were tested on various cancer cell lines. The findings revealed that this compound induced apoptosis in HeLa cells, highlighting its potential use in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.